1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a piperidine-derived compound featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group and a carboxymethyl substituent. This structural combination makes the compound valuable in medicinal chemistry, particularly in peptide synthesis and drug design, where solubility and stability are critical.
By analogy, replacing the methyl group in this structure with a carboxymethyl (-CH₂COOH) group would yield a molecular formula of C₁₃H₂₁NO₆ and an approximate molecular weight of 299.31 (calculated by adding the molecular weight of -CH₂COOH, ~74.04 g/mol, to the base compound).
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8(7-10(15)16)5-4-6-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
MJVXZDIGXHGKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine-2-carboxylic Acid
- Starting from piperidine-2-carboxylic acid, the amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
- Typical conditions: Dissolution in dichloromethane (CH2Cl2), addition of Boc anhydride, and a base such as triethylamine or sodium bicarbonate at 0 °C to room temperature.
- The reaction yields 1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (N-Boc-pipecolic acid) with high purity.
Introduction of the Carboxymethyl Group at the 6-Position
- The carboxymethyl substituent can be introduced via alkylation or substitution reactions on the piperidine ring.
- A common approach involves the use of haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions to alkylate the 6-position.
- This step requires careful control to avoid over-alkylation or side reactions.
Activation and Coupling Reactions
- The carboxylic acid groups are often activated for coupling using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- Reaction conditions: Typically conducted in anhydrous dichloromethane at 0 °C for 24 hours.
- After activation, the compound can be coupled with alcohols or amines to form esters or amides as needed.
Boc Deprotection
- Boc protecting groups are cleaved using trifluoroacetic acid (TFA) in dichloromethane.
- Conditions: Reaction at room temperature for 24 hours, followed by neutralization with saturated sodium bicarbonate.
- The deprotected amine can be further functionalized or purified.
Representative Experimental Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc Protection | Piperidine-2-carboxylic acid + (Boc)2O, triethylamine, CH2Cl2, 0 °C to RT, 12 h | >85% | High purity N-Boc-pipecolic acid obtained |
| Carboxymethylation | N-Boc-pipecolic acid + bromoacetic acid, base (e.g., NaH), DMF, RT, 6 h | 60-70% | Controlled alkylation at 6-position |
| Activation & Coupling | EDC·HCl (1.5 equiv), DMAP (0.2 equiv), CH2Cl2, 0 °C, 24 h | 68% | Efficient ester or amide formation |
| Boc Deprotection | TFA in CH2Cl2, RT, 24 h | Quantitative | Clean removal of Boc group |
Mechanochemical Synthesis Advances
Recent research has demonstrated the use of mechanochemical methods (grinding/milling) to improve yields and sustainability in the synthesis of related piperidine derivatives, including Boc-protected amino acids:
- Mechanochemical protocols reduced reaction times from 42 h to 4 h.
- Yields improved from 32% to 56%.
- Reduced use of toxic reagents and solvents.
- High enantiomeric purity (≥99% ee) maintained.
- Demonstrated for carboxylic acid reductions and oxidations in solid state.
This approach may be adapted for the synthesis of 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid to enhance efficiency and sustainability.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Boc Protection | (Boc)2O, triethylamine | CH2Cl2 | 0 °C to RT | 12 h | >85% | Standard protection |
| Carboxymethylation | Bromoacetic acid, NaH | DMF | RT | 6 h | 60-70% | Alkylation at 6-position |
| Activation & Coupling | EDC·HCl, DMAP | CH2Cl2 | 0 °C | 24 h | 68% | Ester/amide formation |
| Boc Deprotection | TFA | CH2Cl2 | RT | 24 h | Quantitative | Clean Boc removal |
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol. This deprotection step is crucial in organic synthesis to reveal the free amine group for further reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents depending on the specific reaction conditions.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules where selective protection of amine groups is required.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs that require specific functional group modifications.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected piperidine carboxylic acids. Key structural variations among analogs include substituent type, position, and ring modifications. Below is a detailed comparison based on evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to .
Key Observations:
Substituent Position and Polarity: The carboxymethyl group at position 6 in the target compound introduces a second carboxylic acid, enhancing hydrophilicity compared to 6-methyl () or 4-isopropyl () analogs. This increases solubility in aqueous media, critical for biological applications.
Fluorinated analogs (e.g., difluoropiperidine in ) demonstrate enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity, contrasting with the target compound’s polar profile .
Functional Group Variations :
- Esterified derivatives (e.g., ) lack free carboxylic acids, reducing ionization at physiological pH and altering pharmacokinetic properties .
Biological Activity
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C12H19NO5
- Molecular Weight : 245.29 g/mol
The presence of both carboxylic acid and piperidine functionalities suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid may interact with various biological targets, including:
- Enzymes : These compounds can act as inhibitors or substrates for enzymes involved in metabolic pathways.
- Receptors : They may modulate the activity of neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
- Antiparasitic Activity : Similar compounds have shown efficacy against protozoan parasites, indicating potential for treating infections like cryptosporidiosis. The compound's ability to inhibit parasite growth in vitro has been documented, although specific EC50 values for this compound require further investigation.
Data Tables
Study 1: Antiparasitic Efficacy
A study published in Nature examined the efficacy of various piperidine derivatives against Cryptosporidium parvum. The results indicated that compounds structurally related to 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid showed significant inhibition of parasite growth in vitro. The study highlighted the importance of structural modifications on the potency and selectivity of these compounds against Cryptosporidium species .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of piperidine derivatives, revealing that modifications at the carboxylic acid position enhanced binding affinity to specific targets involved in metabolic pathways. This study provided insights into how structural variations can lead to improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
